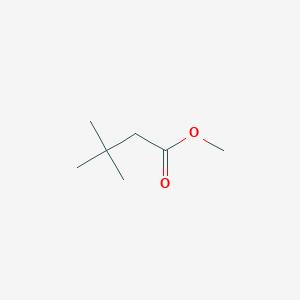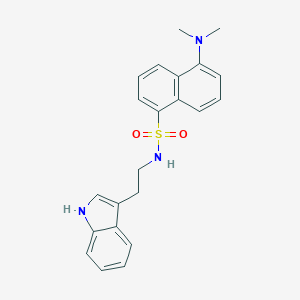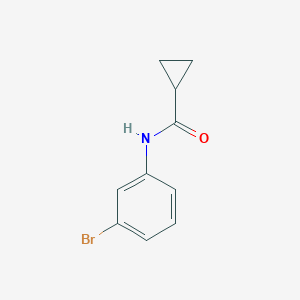
N-(3-bromophenyl)cyclopropanecarboxamide
説明
Synthesis Analysis
The synthesis of cyclopropanecarboxamide derivatives, including N-(3-bromophenyl)cyclopropanecarboxamide, often involves multi-step reactions starting from commercially available precursors. For instance, Zhou et al. (2021) described a high-yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, showcasing the typical approach for synthesizing cyclopropanecarboxamide derivatives through nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamide derivatives is characterized by X-ray crystallography, revealing detailed geometric parameters and conformational characteristics. For example, a study by Özer et al. (2009) on N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives provided insights into the molecular conformations stabilized by intramolecular hydrogen bonds, highlighting the impact of substituents on the overall structure (Özer et al., 2009).
Chemical Reactions and Properties
Cyclopropanecarboxamide derivatives undergo various chemical reactions, including nucleophilic addition and cyclization. Maslivetc et al. (2018) described an unusual reaction involving a formal intramolecular nucleophilic substitution of bromocyclopropanes with nitrogen ylides, leading to the formation of 3-azabicyclo[3.1.0]hexan-2-one scaffolds, showcasing the reactivity of these compounds (Maslivetc et al., 2018).
科学的研究の応用
Aryl Radical Cyclization : Taniguchi et al. (2005) explored the Bu3SnH-mediated radical cyclizations of specific amides, highlighting the role of carbonyl group positioning in cyclization. This research is relevant to the construction of complex chemical structures, including the cephalotaxine skeleton (Taniguchi et al., 2005).
Pd-catalyzed Arylation : Parella, Gopalakrishnan, and Babu (2013) reported on a Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes. This study is significant for assembling di- and trisubstituted cyclopropanecarboxamides with stereocenters (Parella et al., 2013).
Carbonic Anhydrase Inhibitory Effects : Boztaş et al. (2015) investigated cyclopropylcarboxylic acids and esters with bromophenol moieties as inhibitors of the carbonic anhydrase enzyme. They found excellent inhibitory effects in the low nanomolar range (Boztaş et al., 2015).
Copper-catalyzed Intramolecular Cyclization : Wang et al. (2008) discussed the synthesis of N-benzothiazol-2-yl-amides using a copper-catalyzed intramolecular cyclization process (Wang et al., 2008).
Antiproliferative Activity : Lu et al. (2021) synthesized a compound with antiproliferative activity against cancer cell lines, highlighting the potential of such compounds in cancer research (Lu et al., 2021).
Anti-Bacterial Activities : Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their anti-bacterial activities against clinically isolated drug-resistant bacteria (Siddiqa et al., 2022).
Anticonvulsant Enaminone Study : Edafiogho et al. (2003) conducted X-ray crystallographic and theoretical studies of an anticonvulsant enaminone, which contributes to the understanding of the structure-activity relationship in anticonvulsant drugs (Edafiogho et al., 2003).
Antimicrobial Activity of Thiourea Derivatives : Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized new thiourea derivatives with significant antimicrobial activity, especially against biofilm-forming bacteria (Limban et al., 2011).
特性
IUPAC Name |
N-(3-bromophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJAPHKOMSHQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357503 | |
| Record name | N-(3-bromophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)cyclopropanecarboxamide | |
CAS RN |
14372-07-7 | |
| Record name | N-(3-bromophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



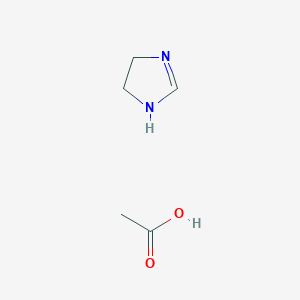
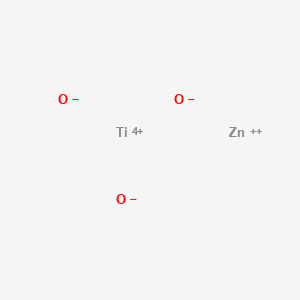
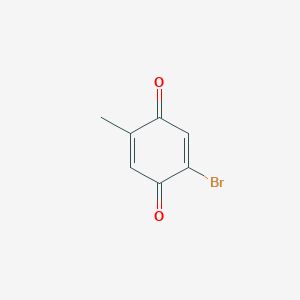
![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
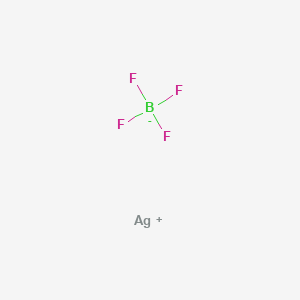
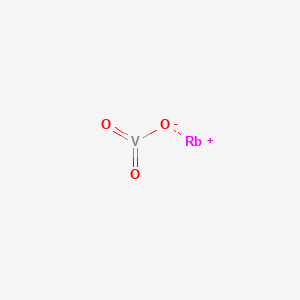
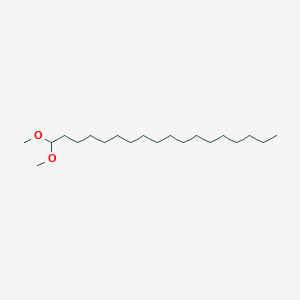
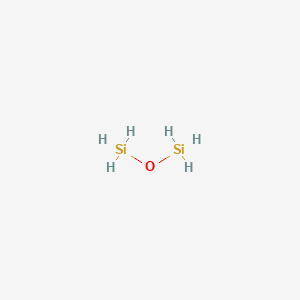
![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
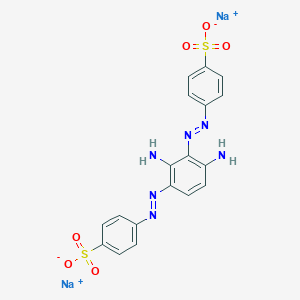
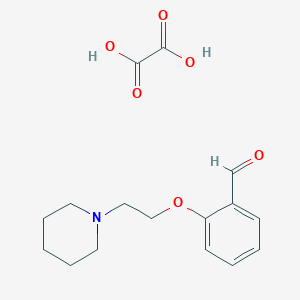
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
